2-[6-(3-Chlorophenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid
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Description
2-[6-(3-Chlorophenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid is a useful research compound. Its molecular formula is C16H14ClN5O4 and its molecular weight is 375.77. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. It is known that compounds with similar structures, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that our compound may also interact with various biological targets, contributing to its potential therapeutic effects.
Mode of Action
The exact mode of action of this compound is currently unknown. Based on the structure, it can be hypothesized that it may interact with its targets in a manner similar to other indole derivatives . These compounds typically bind to their targets, leading to changes in the target’s function and potentially triggering a cascade of biochemical reactions.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the broad spectrum of biological activities exhibited by similar compounds , it is likely that this compound could have diverse effects at the molecular and cellular levels.
Properties
IUPAC Name |
2-[6-(3-chlorophenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O4/c1-19-13-12(14(25)22(16(19)26)8-11(23)24)21-6-5-20(15(21)18-13)10-4-2-3-9(17)7-10/h2-4,7H,5-6,8H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJLBHIRNHLKIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC(=O)O)N3CCN(C3=N2)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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